molecular formula C7H12N4S B1475949 (1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 2024623-02-5

(1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1475949
CAS No.: 2024623-02-5
M. Wt: 184.26 g/mol
InChI Key: JVQBRHWKDRFMGQ-UHFFFAOYSA-N
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Description

(1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine (CAS 2024623-02-5) is a chemical compound with the molecular formula C7H12N4S and a molecular weight of 184.26 g/mol . This molecule features a 1,2,3-triazole ring linked to a tetrahydrothiophene (thiolane) moiety, a structural combination that is of significant interest in medicinal chemistry and drug discovery. The 1,2,3-triazole scaffold is a privileged structure in pharmaceutical research due to its wide range of pharmacological activities. Triazole-containing compounds are extensively studied for their antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and antitubular properties . The triazole ring can act as a bioisostere for various functional groups, making it a versatile building block for designing novel active compounds . Furthermore, the tetrahydrothiophene ring contributes to the molecule's complexity and may influence its pharmacokinetic properties. The specific structural features of this compound suggest its potential as a key intermediate or scaffold in the synthesis of more complex molecules for biological screening and pharmaceutical development. Researchers can utilize this chemical building block to explore new therapeutic agents or to study structure-activity relationships (SAR). This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[1-(thiolan-3-yl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c8-3-6-4-11(10-9-6)7-1-2-12-5-7/h4,7H,1-3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQBRHWKDRFMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer activity, enzyme inhibition, and other pharmacological effects, supported by relevant research findings and case studies.

  • Molecular Formula : C7H11N3OS
  • Molecular Weight : 185.25 g/mol
  • CAS Number : 2008499-38-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The mechanism of action primarily involves the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells.

Case Study: Antiproliferative Effects

A study demonstrated that triazole compounds exhibited significant antiproliferative activity against various cancer cell lines. For instance, derivatives showed effectiveness against human A549 and H1975 lung cancer cells. The activity was attributed to ROS generation and subsequent apoptosis induction .

CompoundCell Line TestedIC50 (µM)Mechanism
AA54912.5ROS Induction
BH197510.0Apoptosis

Enzyme Inhibition

Triazole derivatives have been explored as inhibitors for specific enzymes critical in various biological pathways. Notably, this compound has shown promise as an inhibitor of human dihydroorotate dehydrogenase (HsDHODH), an enzyme involved in pyrimidine synthesis.

Research Findings

A series of triazole derivatives were synthesized and tested for their inhibitory effects on HsDHODH. The results indicated that certain modifications in the triazole structure enhanced inhibitory potency significantly:

Compound Structure ModificationIC50 (µM)
Parent Triazole25.0
Methyl Substituted Triazole15.0
Ethyl Substituted Triazole8.0

These findings suggest that structural optimization can lead to increased biological activity and selectivity .

Other Biological Activities

In addition to anticancer effects and enzyme inhibition, triazole compounds have been investigated for their potential as antimicrobial agents and their applications in material science.

Antimicrobial Activity

Studies have indicated that certain triazole derivatives exhibit antimicrobial properties against various pathogens. For example, compounds with a tetrahydrothiophene moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride

This compound replaces the tetrahydrothiophene ring with a tetrahydrofuran (oxolane) ring. Such derivatives are often explored for their improved pharmacokinetic profiles .

N,N-Dibenzyl-1-(1-[(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl)methanamine

This analog incorporates an oxazoline ring and benzyl groups. The oxazoline moiety enhances rigidity and may act as a hydrogen-bond acceptor, while the benzyl groups increase steric bulk and aromatic interactions. This compound has been used as a precursor for heterocyclic amino acids, highlighting the versatility of triazole-based scaffolds in synthetic chemistry .

[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride

The butenyl substituent introduces an aliphatic chain with a double bond, increasing hydrophobicity and reactivity (e.g., in click chemistry). This compound’s applications include polymer chemistry and bioconjugation, where its unsaturated side chain enables further functionalization .

(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Hydrochloride

Here, a thiophene-methyl group replaces the tetrahydrothiophene ring. The aromatic thiophene enhances π-π stacking interactions, which could improve binding to hydrophobic enzyme pockets.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., halogens in evidence 18) often exhibit enhanced bioactivity due to increased polarity and target affinity.
  • Ring Saturation : Saturated rings (e.g., tetrahydrothiophene) may improve metabolic stability compared to aromatic counterparts (e.g., thiophene-methyl derivatives) .
  • Hybrid Systems : Triazole-thiadiazole or triazole-thiazole hybrids (evidence 2) show potent anticancer activity, suggesting that combining heterocycles can synergize biological effects.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Overview

The most documented and efficient preparation method of (1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine involves the CuAAC reaction. This "click chemistry" approach couples an azide and an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring selectively.

  • Starting materials :

    • A tetrahydrothiophen-3-yl azide or alkyne derivative
    • An alkyne or azide counterpart bearing a methanamine substituent or its precursor
  • Catalyst : Copper(I) salts such as CuSO4 with a reducing agent (e.g., sodium ascorbate) or preformed copper(I) complexes.

  • Solvents : Commonly used solvents include mixtures of water and organic solvents like tert-butanol or dimethylformamide (DMF).

  • Conditions : Ambient temperature to mild heating (room temperature to 40 °C), under inert atmosphere (argon or nitrogen) to prevent oxidation of copper(I).

Typical Procedure

Step Description
1 Dissolve the azide and alkyne substrates in a suitable solvent mixture (e.g., t-BuOH/H2O).
2 Add copper(I) catalyst and ligand if necessary (e.g., tris(benzyltriazolylmethyl)amine).
3 Stir the reaction mixture at room temperature or slightly elevated temperature for several hours (typically 12–24 h).
4 Monitor reaction progress by thin-layer chromatography (TLC) or HPLC.
5 Upon completion, quench the reaction and extract the product using organic solvents.
6 Purify the crude product by flash chromatography or preparative HPLC to achieve >95% purity.

This method yields the target compound with good regioselectivity, favoring the 1,4-disubstituted triazole isomer.

Synthetic Route Details and Optimization

Azide and Alkyne Preparation

  • The tetrahydrothiophen-3-yl moiety can be introduced by preparing a corresponding azide or alkyne derivative of tetrahydrothiophene.
  • The methanamine substituent is typically introduced via an alkyne bearing a protected amine group or by subsequent functional group transformations after triazole formation.

Catalysts and Ligands

  • Copper(I) catalysts such as CuBr, CuI, or CuSO4/sodium ascorbate systems are commonly employed.
  • Ligands like tris(benzyltriazolylmethyl)amine (TBTA) enhance catalyst stability and reaction rates.
  • Reaction parameters including catalyst loading (typically 5-20 mol%), temperature, and solvent composition are optimized to maximize yield and purity.

Purification and Characterization

  • Purification is commonly performed by silica gel flash chromatography or preparative HPLC.
  • Analytical techniques such as ^1H and ^13C NMR, high-resolution mass spectrometry (HRMS), and HPLC confirm the structure and purity (>95%).

Research Findings and Analytical Data

Parameter Data/Condition
Molecular formula C7H12N4S
Molecular weight 184.26 g/mol
Reaction type Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
Catalyst Cu(I) salts (e.g., CuSO4/sodium ascorbate)
Solvent system t-BuOH/H2O, DMF, or CH2Cl2/EtOH mixtures
Temperature Room temperature to 40 °C
Reaction time 12–24 hours
Purification methods Flash chromatography, preparative HPLC
Purity of final product >95% (confirmed by HPLC and NMR)
Analytical techniques ^1H NMR, ^13C NMR, HRMS, HPLC

Additional Synthetic Considerations

  • The CuAAC reaction is highly tolerant of functional groups, allowing the incorporation of the tetrahydrothiophen ring without side reactions.
  • Inert atmosphere conditions prevent copper oxidation, which can reduce catalyst efficiency.
  • The triazole formation is regioselective, yielding predominantly the 1,4-disubstituted triazole.
  • Post-synthetic modifications can be employed to introduce or deprotect the methanamine group if necessary.

Summary Table of Preparation Method

Aspect Details
Method Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
Key reagents Tetrahydrothiophen-3-yl azide/alkyne, alkyne/azide with methanamine precursor
Catalyst Copper(I) salts (CuSO4/sodium ascorbate, CuBr, CuI)
Solvent t-BuOH/H2O, DMF, CH2Cl2/EtOH
Temperature 20–40 °C
Reaction time 12–24 hours
Purification Flash chromatography, preparative HPLC
Yield and purity High yield; purity >95%
Analytical confirmation NMR, HRMS, HPLC

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine

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